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molecular formula C11H10O3S B8684476 Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B8684476
M. Wt: 222.26 g/mol
InChI Key: SEVIQYAMZVAPBS-UHFFFAOYSA-N
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Patent
US08501804B2

Procedure details

To a solution of ethyl 5-methoxy-1-benzothiophene-2-carboxylate (1.77 g, 7.49 mmol) in methylene chloride (15 mL) was added dropwise 1 M boron tribromide methylene chloride solution (22.5 mL, 22.5 mmol) at −20° C., and the mixture was stirred at the same temperature for 2 hr. The reaction mixture was poured into ice, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and the solution was passed through silica gel. The solvent was evaporated under reduced pressure, and the obtained solid was washed with hexane to give the title compound (1.53 g, yield 92%).
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7]=2[CH:16]=1.C(Cl)Cl.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7]=2[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
COC=1C=CC2=C(C=C(S2)C(=O)OCC)C1
Name
boron tribromide methylene chloride
Quantity
22.5 mL
Type
reactant
Smiles
C(Cl)Cl.B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=CC2=C(C=C(S2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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